2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Brand Name: Vulcanchem
CAS No.: 61196-37-0
VCID: VC0123596
InChI: InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2
SMILES: C1CN2C(CNCC2=O)C3=CC=CC=C31
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

CAS No.: 61196-37-0

Reference Standards

VCID: VC0123596

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one - 61196-37-0

CAS No. 61196-37-0
Product Name 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one
Standard InChI InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2
Standard InChIKey GTRDOUXISKJZGL-UHFFFAOYSA-N
SMILES C1CN2C(CNCC2=O)C3=CC=CC=C31
Canonical SMILES C1CN2C(CNCC2=O)C3=CC=CC=C31
Synonyms 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; (±)-Praziquanamine; DL-Praziquanamine;
PubChem Compound 6453168
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator